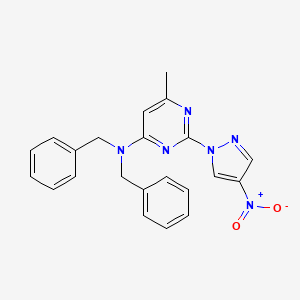

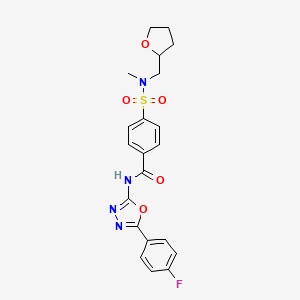

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

説明

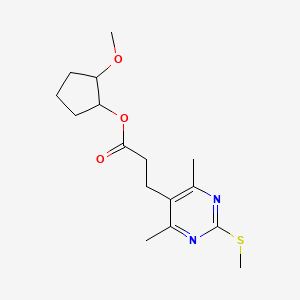

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a derivative of piperazine and is known to exhibit a wide range of biological activities, including its ability to modulate neurotransmitter systems in the brain.

科学的研究の応用

Cytokine Regulation and Potential Therapeutic Applications

One study elaborates on a compound, Y-39041, which acts as a dual cytokine regulator, specifically inhibiting tumor necrosis factor-alpha (TNF-alpha) and augmenting interleukin-10 production. This regulation suggests potential therapeutic applications in managing conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating immune responses T. Fukuda et al., 2000.

Applications in Dye-Sensitized Solar Cells

Another area of interest is the application in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling, were conducted on bioactive benzothiazolinone acetamide analogs. These studies demonstrated good light harvesting efficiency (LHE) and favorable free energy of electron injection, highlighting their potential as photosensitizers in DSSCs Y. Mary et al., 2020.

Corrosion Inhibition

Research has also been conducted on the synthesis and evaluation of new acetamide derivatives for their corrosion inhibition properties. These compounds showed promising inhibition efficiencies, suggesting their potential use in protecting materials against corrosion, particularly in acidic and oil medium environments A. Yıldırım & M. Cetin, 2008.

Antimicrobial and Anticonvulsant Activities

Additionally, antimicrobial and anticonvulsant activities have been a focus of studies involving N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide derivatives. For instance, the synthesis of novel acetamide derivatives has been explored for their potential insecticidal activities against specific pests, showing promising results Kaiwan O. Rashid et al., 2021. Moreover, some derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy K. Kamiński et al., 2015.

Antiviral and Anticancer Potential

There's also a focus on the antiviral and anticancer potential of related compounds, with studies characterizing molecules for their vibrational signatures and investigating their interactions with biological targets. These investigations suggest the role of such compounds in developing treatments against various viruses and cancers S. J. Jenepha Mary et al., 2022.

特性

IUPAC Name |

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c18-14-4-6-15(7-5-14)20-17(23)13-21-9-11-22(12-10-21)16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGQQQNCHVQFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2668917.png)

![Thieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2668920.png)

![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2668923.png)

![3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2668929.png)

![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)

![4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B2668938.png)